N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Description
N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group, a pyrrolidine ring, and a phthalazinone moiety. Its structure combines aromatic, heterocyclic, and amide functionalities, which are commonly associated with bioactive properties such as enzyme inhibition and anti-proliferative activity . The compound’s synthesis likely involves multi-step condensation reactions, similar to methods described for related phthalazinone-acetamide derivatives (e.g., coupling amines with activated carbonyl intermediates in polar solvents like dioxane or dichloromethane) .
Properties
Molecular Formula |
C22H23ClN4O2 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H23ClN4O2/c23-18-10-4-3-9-17(18)20(27-11-5-6-12-27)14-24-21(28)13-19-15-7-1-2-8-16(15)22(29)26-25-19/h1-4,7-10,20H,5-6,11-14H2,(H,24,28)(H,26,29) |
InChI Key |
JOZUWPIWSNXBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)CC2=NNC(=O)C3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions where a chlorine atom is introduced to the phenyl ring.
Attachment of the Phthalazinone Moiety: The phthalazinone group is usually synthesized through condensation reactions involving hydrazine derivatives and phthalic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phthalazinone-Acetamide Derivatives ()
The following compounds share the phthalazinone core and acetamide linkage but differ in substituents, influencing their physical and biological properties:
Key Differences :
- Substituent Effects : The target compound’s pyrrolidine group may improve blood-brain barrier penetration compared to sulfamoyl or chlorophenyl groups in analogs .
- Synthetic Routes : Unlike analogs synthesized via ultrasonic-assisted 1,3,4-oxadiazole formation , the target compound’s pyrrolidine moiety likely requires reductive amination or nucleophilic substitution.
- Thermal Stability : The absence of a 1,3,4-oxadiazole ring in the target compound may reduce melting points compared to derivatives like 4b (>300°C) .
N-Substituted Dichlorophenyl Acetamides ()
The compound 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () shares an acetamide backbone but incorporates dichlorophenyl and pyrazolyl groups.
Structural Implications :
- The target compound’s phthalazinone moiety may enhance π-π stacking interactions in enzyme binding compared to the pyrazolyl group in ’s compound.
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